Pim-1 kinase inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O2 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

2,20-dioxa-7,13,17-triazatetracyclo[11.10.2.014,19.021,25]pentacosa-1(24),14(19),15,17,21(25),22-hexaene |

InChI |

InChI=1S/C20H25N3O2/c1-2-9-21-10-3-5-13-24-16-6-7-19-18(14-16)23(12-4-1)17-8-11-22-15-20(17)25-19/h6-8,11,14-15,21H,1-5,9-10,12-13H2 |

InChI Key |

WPWQBZJQMAGPBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCCCCOC2=CC3=C(C=C2)OC4=C(N3CC1)C=CN=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pim-1 Kinase Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pim-1 kinase inhibitor 3, a potent macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivative. This document will delve into the molecular interactions, downstream signaling effects, and cellular consequences of Pim-1 inhibition, using the well-characterized pan-Pim inhibitor AZD1208 as a representative example to illustrate broader mechanistic principles and experimental methodologies.

Introduction to Pim-1 Kinase and Its Role in Oncogenesis

The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and differentiation.[1] Unlike many other kinases, Pim kinases are constitutively active and their expression is primarily regulated at the transcriptional level by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1] Overexpression of Pim-1 is a hallmark of numerous hematological and solid tumors, where it contributes to tumorigenesis by phosphorylating a wide array of substrates involved in cell cycle progression and apoptosis.[1]

This compound: A Potent and Specific Inhibitor

This compound (also referred to as Compound H5) is a novel macrocyclic compound belonging to the benzo[b]pyrido[4,3-e][1][2]oxazine class of molecules. It demonstrates potent enzymatic inhibition of Pim-1 kinase.

Quantitative Data Summary

To provide a comprehensive understanding of the potency and selectivity of Pim-1 inhibition, the following tables summarize key quantitative data for this compound and the representative pan-Pim inhibitor, AZD1208.

| Inhibitor | Target | IC50 (nM) | Reference |

| This compound (Compound H5) | Pim-1 | 35 |

Table 1: In Vitro Enzymatic Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target.

| Inhibitor | Target | Ki (nM) | IC50 (nM) at Km ATP | IC50 (nM) at 5mM ATP | Reference |

| AZD1208 | Pim-1 | 0.1 | 0.4 | 2.6 | [1] |

| Pim-2 | 1.92 | 5.0 | 164 | [1] | |

| Pim-3 | 0.4 | 1.9 | 17 | [1] |

Table 2: In Vitro Enzymatic Activity of AZD1208 Against Pim Isoforms. This table details the inhibitory constant (Ki) and IC50 values of the representative pan-Pim inhibitor AZD1208 against the three Pim kinase isoforms under different ATP concentrations.[1]

| Cell Line | Description | GI50 (µM) | Reference |

| EOL-1 | Acute Myeloid Leukemia | <1 | [1] |

| KG-1a | Acute Myeloid Leukemia | <1 | [1] |

| Kasumi-3 | Acute Myeloid Leukemia | <1 | [1] |

| MV4-11 | Acute Myeloid Leukemia | <1 | [1] |

| MOLM-16 | Acute Myeloid Leukemia | <1 | [1] |

Table 3: Cellular Antiproliferative Activity of AZD1208. This table shows the concentration of AZD1208 required to inhibit the growth of various acute myeloid leukemia (AML) cell lines by 50% (GI50).[1]

Core Mechanism of Action

Pim-1 kinase inhibitors, including macrocyclic structures like Compound H5, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Pim-1 kinase, preventing the phosphorylation of its downstream substrates. The unique hinge region of Pim kinases, which contains a proline residue, is a key feature exploited in the design of selective inhibitors.

The binding of these inhibitors blocks the catalytic activity of Pim-1, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. This ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on Pim-1 signaling.

References

- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of a Potent Pim-1 Kinase Inhibitor: A Technical Guide

An In-depth Examination of SGI-1776, a Prominent Imidazo[1,2-b]pyridazine-Based Inhibitor for Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pim-1 kinase, a serine/threonine kinase, is a well-established proto-oncogene implicated in a variety of human cancers, including hematopoietic malignancies and solid tumors such as prostate cancer. Its role in promoting cell survival, proliferation, and apoptosis resistance has made it a compelling target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent Pim-1 kinase inhibitor, SGI-1776. While the user initially inquired about "Pim-1 kinase inhibitor 3," this compound is not extensively documented in publicly available scientific literature. Therefore, this guide focuses on SGI-1776, a well-characterized inhibitor with a substantial body of research, as a representative example of a Pim-1-targeted therapeutic agent. This document details the intricate signaling pathways of Pim-1, the discovery and optimization of the imidazo[1,2-b]pyridazine scaffold leading to SGI-1776, and a representative synthesis of this class of compounds. Furthermore, it provides detailed protocols for key biological assays essential for the characterization of Pim-1 inhibitors.

Introduction: Pim-1 Kinase as a Therapeutic Target

Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional activation[1]. Its expression is induced by a multitude of cytokines and growth factors through the JAK/STAT signaling pathway[2]. Overexpression of Pim-1 has been observed in numerous human cancers, correlating with poor prognosis and resistance to conventional therapies. This has positioned Pim-1 as a high-value target for the development of small molecule inhibitors.

The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3. While there is some functional redundancy, each isoform can have distinct roles in different cellular contexts. SGI-1776 is a pan-Pim inhibitor, demonstrating activity against all three isoforms, which may offer a broader therapeutic window[2].

Pim-1 Signaling Pathway

Pim-1 exerts its oncogenic effects by phosphorylating a wide array of downstream substrates. A simplified representation of the Pim-1 signaling pathway is depicted below, illustrating its activation via the JAK/STAT pathway and its influence on key cellular processes.

Discovery of SGI-1776: An Imidazo[1,2-b]pyridazine-Based Inhibitor

The discovery of SGI-1776 stemmed from a virtual screening of compound libraries targeting the ATP-binding pocket of Pim-1 kinase[3]. This effort identified the imidazo[1,2-b]pyridazine scaffold as a promising starting point for inhibitor design[3].

Lead Identification and Optimization

Initial hits from the imidazo[1,2-b]pyridazine series exhibited Pim-1 inhibitory activity in the low micromolar range[3]. Structure-activity relationship (SAR) studies were then conducted to optimize the potency and selectivity of these initial compounds. Key modifications included:

-

Substitution at the 3-position: Introduction of a hydrophobic moiety, such as a substituted phenyl ring, was found to be crucial for potent Pim-1 inhibition[3].

-

Substitution at the 6-position: The addition of small ring substituent groups with a one or two-carbon spacer at the 6-amino position significantly enhanced activity[3].

This optimization process led to the identification of SGI-1776, which demonstrated a high potency for Pim-1 with an IC50 of 7 nM[3][4]. The chemical structure of SGI-1776 is N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine.

Experimental Workflow for Inhibitor Discovery

The general workflow for the discovery and characterization of Pim-1 inhibitors like SGI-1776 is outlined in the diagram below.

Synthesis of Imidazo[1,2-b]pyridazine-Based Pim-1 Inhibitors

The synthesis of SGI-1776 and related analogs generally involves a multi-step process. A representative synthetic route is described below, based on the general strategies for the functionalization of the imidazo[1,2-b]pyridazine core.

General Synthetic Scheme

The core imidazo[1,2-b]pyridazine scaffold is typically prepared first, followed by sequential functionalization at the 3 and 6 positions.

-

Formation of the Imidazo[1,2-b]pyridazine Core: The synthesis often begins with the condensation of a 3-amino-6-halopyridazine with an α-bromoketone to form the bicyclic ring system.

-

Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is then employed to introduce the substituted aryl group at the 3-position of the imidazo[1,2-b]pyridazine core using an appropriate boronic acid.

-

Amination: Finally, the amine side chain is introduced at the 6-position via a nucleophilic aromatic substitution reaction.

Disclaimer: The following is a representative synthesis and may not reflect the exact, proprietary synthesis of SGI-1776.

Step 1: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine A mixture of 3-amino-6-chloropyridazine and 1,2-dibromoethan-1-one in a suitable solvent such as ethanol is heated to reflux. The resulting product is then isolated and purified.

Step 2: Suzuki Coupling 3-bromo-6-chloroimidazo[1,2-b]pyridazine is reacted with (3-(trifluoromethoxy)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as 1,4-dioxane and water, under heating. This step yields 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine.

Step 3: Nucleophilic Aromatic Substitution The product from Step 2 is then reacted with (1-methylpiperidin-4-yl)methanamine in a high-boiling point solvent such as N,N-dimethylformamide (DMF) with a base (e.g., K2CO3) at an elevated temperature to afford the final product, SGI-1776.

Quantitative Data of Pim-1 Kinase Inhibitors

The following table summarizes the inhibitory activities of SGI-1776 and other representative Pim-1 kinase inhibitors.

| Compound Name | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Other Notable Targets (IC50) | Reference(s) |

| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | Flt3 (44 nM), Haspin (34 nM) | [4][5][6] |

| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | - | [1] |

| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | GSK3β, PKN1, PKCτ (>1 µM) | [1] |

| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | - | [1] |

| SMI-4a | 17 nM (IC50) | Modestly potent | - | Highly selective for Pim-1 | [1] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound against Pim-1 kinase.

Materials:

-

Recombinant human Pim-1 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at a concentration around the Km for Pim-1)

-

Peptide substrate (e.g., a biotinylated peptide derived from a known Pim-1 substrate like BAD)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a solution of Pim-1 kinase in kinase buffer.

-

In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (vehicle control).

-

Add 2 µL of the Pim-1 kinase solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., a human leukemia cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add 100-200 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay

Objective: To determine if the test compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Pim-1 kinase remains a significant and promising target for the development of novel cancer therapies. The discovery and optimization of the imidazo[1,2-b]pyridazine scaffold, leading to potent inhibitors like SGI-1776, exemplify a successful structure-based drug design approach. This technical guide has provided a comprehensive overview of the Pim-1 signaling pathway, the discovery and synthesis of this class of inhibitors, and detailed protocols for their biological evaluation. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery. Further exploration of Pim kinase inhibitors, with improved selectivity and pharmacokinetic profiles, holds the potential to deliver new and effective treatments for a range of malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. WO2014093583A2 - Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof - Google Patents [patents.google.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]

- 6. caymanchem.com [caymanchem.com]

Downstream Signaling Pathways of Pim-1 Kinase Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase is a constitutively active serine/threonine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2][3] Its overexpression is implicated in the pathogenesis of various solid tumors and hematological malignancies, making it a compelling target for cancer therapy.[1][4] Pim-1 kinase inhibitor 3, also known as Compound H5, has emerged as a potent and selective inhibitor of Pim-1 kinase.[1][5] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by the inhibition of Pim-1 kinase, with a focus on apoptosis, cell cycle regulation, and the mTOR signaling pathway. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and target the Pim-1 signaling axis.

This compound (Compound H5)

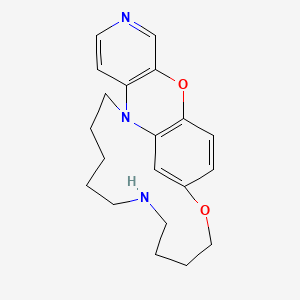

This compound (Compound H5) is a macrocyclic benzo[b]pyrido[4,3-e][6][7]oxazine derivative that demonstrates potent inhibitory activity against Pim-1 kinase.[1][5]

| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (µM) | Reference |

| This compound (Compound H5) | Pim-1 Kinase | 35.13 | Cell Proliferation | MDA-MB-231 | 8.154 | [1][5] |

Core Downstream Signaling Pathways

Inhibition of Pim-1 kinase by small molecules like Compound H5 disrupts multiple downstream signaling cascades that are critical for tumor cell survival and proliferation. The three primary pathways affected are:

-

Apoptosis Regulation: Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.[6][8]

-

Cell Cycle Control: Pim-1 kinase facilitates cell cycle progression by phosphorylating key cell cycle regulators.[7][9]

-

mTOR Signaling Pathway: Pim-1 kinase can activate the mTOR pathway, a central regulator of cell growth and protein synthesis.[2][10]

Apoptosis Regulation

Pim-1 kinase exerts its anti-apoptotic effects primarily through the phosphorylation of key members of the Bcl-2 family of proteins, thereby promoting cell survival. Inhibition of Pim-1 kinase restores the pro-apoptotic function of these proteins, leading to programmed cell death.

a. BAD Phosphorylation

The pro-apoptotic protein Bad (Bcl-2-associated death promoter) is a key substrate of Pim-1 kinase. Phosphorylation of Bad by Pim-1 on Ser112 leads to its sequestration in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[11][12][13] Inhibition of Pim-1 prevents Bad phosphorylation, allowing it to translocate to the mitochondria, where it promotes apoptosis.[12]

b. Caspase Activation

The inhibition of Pim-1 and subsequent activation of the apoptotic cascade ultimately lead to the activation of executioner caspases, such as Caspase-3. Cleavage of pro-caspase-3 into its active form is a hallmark of apoptosis.[6][12]

Signaling Pathway Diagram:

Experimental Protocols

Western Blot Analysis for Phospho-Bad:

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein lysate on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Bad (Ser112), total Bad, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12][14]

Caspase-3 Activity Assay:

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound.

-

Assay: Use a commercially available Caspase-Glo® 3/7 Assay kit. Add the reagent to the wells, incubate at room temperature, and measure luminescence using a plate reader.[6]

Cell Cycle Control

Pim-1 kinase promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors, such as p21Cip1/WAF1 and p27Kip1, and by activating cell cycle promoters like CDC25A and CDC25C.[7][9][15] Inhibition of Pim-1 leads to cell cycle arrest, typically at the G1/S transition.

a. Regulation of p21 and p27

Pim-1 phosphorylates the cyclin-dependent kinase (CDK) inhibitors p21 and p27, leading to their proteasomal degradation.[9][15] By inhibiting Pim-1, the levels of p21 and p27 increase, leading to the inhibition of CDK2/cyclin E complexes and subsequent cell cycle arrest in the G1 phase.

b. Activation of CDC25 Phosphatases

Pim-1 can phosphorylate and activate the CDC25A and CDC25C phosphatases. These phosphatases are responsible for removing inhibitory phosphates from CDKs, thereby promoting cell cycle progression.[7] Inhibition of Pim-1 prevents the activation of CDC25 phosphatases, contributing to cell cycle arrest.

Signaling Pathway Diagram:

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry:

-

Cell Treatment: Culture cells and treat with this compound for 24-48 hours.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot for Cell Cycle Proteins:

-

Follow the general Western Blot protocol described in the Apoptosis section.

-

Use primary antibodies against p21, p27, CDK2, and Cyclin E.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Pim-1 kinase can activate the mTORC1 complex, leading to the phosphorylation of its downstream effectors, 4E-BP1 and S6K1.

a. Phosphorylation of 4E-BP1

Phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1) by mTORC1 causes its dissociation from eIF4E. This allows eIF4E to initiate cap-dependent translation of mRNAs encoding proteins involved in cell growth and proliferation, such as c-Myc and Cyclin D1.[3][14] Pim-1 can contribute to this process, and its inhibition can lead to decreased phosphorylation of 4E-BP1, thereby suppressing protein synthesis.[14]

Signaling Pathway Diagram:

Experimental Protocols

Western Blot for mTOR Pathway Proteins:

-

Follow the general Western Blot protocol described in the Apoptosis section.

-

Use primary antibodies against phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-S6K1 (Thr389), and total S6K1.[14]

Conclusion

This compound (Compound H5) represents a promising therapeutic agent for cancers with aberrant Pim-1 signaling. Its mechanism of action involves the simultaneous disruption of key cellular processes including apoptosis, cell cycle progression, and protein synthesis. This technical guide provides a foundational understanding of the downstream consequences of Pim-1 inhibition, offering valuable insights for researchers and clinicians working towards the development of novel cancer therapies. Further investigation into the specific effects of Compound H5 on these pathways will be crucial for its clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

The Role of Pim-1 Kinase Family Inhibition in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1] These kinases function as crucial downstream effectors in various signal transduction cascades, playing a significant role in cell survival, proliferation, and drug resistance.[2] Pim kinases are constitutively active and their expression is primarily regulated at the transcriptional level by pathways such as JAK/STAT.[3][4] Overexpression of Pim kinases is a common feature in a wide range of hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate and pancreatic cancers.[1][5] A primary mechanism through which Pim kinases contribute to tumorigenesis is the inhibition of apoptosis, or programmed cell death.[2][6] Consequently, targeting the Pim kinase family with small-molecule inhibitors has emerged as a promising therapeutic strategy to override survival signals and induce apoptosis in cancer cells. This guide provides an in-depth technical overview of the role of Pim kinase inhibitors, with a focus on Pim-1, in the induction of apoptosis.

Pim Kinases and the Regulation of Apoptotic Signaling

Pim kinases exert their anti-apoptotic effects by phosphorylating a range of downstream target proteins involved in the intrinsic (mitochondrial) and other cell death pathways. This phosphorylation typically inactivates pro-apoptotic proteins or stabilizes anti-apoptotic factors, thereby tilting the cellular balance towards survival.

Key Substrates and Pathways:

-

Bad (Bcl-2-associated death promoter): The pro-apoptotic protein Bad is a key target of Pim-1 kinase.[7] Pim-1 directly phosphorylates Bad on the "gatekeeper" site, Serine 112, and also at Serine 136.[7][8] This phosphorylation event inactivates Bad, preventing it from binding to and sequestering anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8] The inhibition of Pim-1 kinase prevents Bad phosphorylation, allowing active Bad to promote apoptosis.[9]

-

Mcl-1 (Myeloid cell leukemia 1): The anti-apoptotic Bcl-2 family member, Mcl-1, is another critical factor influenced by Pim kinase activity. The pan-Pim kinase inhibitor SGI-1776 has been shown to reduce Mcl-1 protein levels by decreasing its transcript levels, which correlates with an inhibition of global RNA synthesis.[3] This reduction in Mcl-1 is a key mechanism for apoptosis induction in cancers like chronic lymphocytic leukemia (CLL).[3]

-

c-Myc: Pim-1 and the transcription factor c-Myc cooperate in driving tumorigenesis.[3][10] Pim kinase can phosphorylate and regulate c-Myc, and treatment with inhibitors like SGI-1776 can lead to a decrease in total c-Myc protein levels.[3]

-

Caspase Cascade: By modulating the activity of Bcl-2 family proteins, Pim kinase inhibition ultimately triggers the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which leads to the activation of initiator caspase-9 and subsequently effector caspases like caspase-3.[8][10] The cleavage and activation of caspase-3 is a hallmark of apoptosis induction by Pim inhibitors.[6]

-

p53 Pathway: Pim-1 has been shown to interact with the p53 pathway, in part through its regulation of Mdm2, which can influence p53-induced apoptosis.[3][9][11]

Below is a diagram illustrating the central anti-apoptotic role of Pim-1 kinase.

Mechanism of Pim Kinase Inhibitors in Apoptosis Induction

Small-molecule inhibitors targeting Pim kinases are typically ATP-competitive, binding to the unique hinge region of the kinase's active site.[2] By blocking the kinase activity of Pim-1, these inhibitors prevent the phosphorylation and inactivation of pro-apoptotic targets like Bad. This leads to a cascade of events culminating in programmed cell death.

The general mechanism is as follows:

-

Inhibition: The Pim kinase inhibitor binds to the ATP pocket of Pim-1, preventing it from phosphorylating its substrates.

-

Substrate Activation: Pro-apoptotic proteins, such as Bad, remain in their active, dephosphorylated state.

-

Bcl-2 Sequestration: Active Bad binds to and sequesters anti-apoptotic proteins Bcl-2 and Bcl-xL.

-

Mitochondrial Permeabilization: The sequestration of Bcl-2/Bcl-xL allows pro-apoptotic proteins Bax and Bak to aggregate on the mitochondrial outer membrane, leading to its permeabilization.

-

Caspase Activation: Cytochrome c is released into the cytosol, triggering the activation of caspase-9 and the downstream executioner caspase-3, leading to apoptosis.

The following diagram outlines the mechanism of action for a Pim-1 inhibitor.

Quantitative Data on Apoptosis Induction

The efficacy of Pim kinase inhibitors is quantified by their IC50 values and their ability to induce molecular and cellular markers of apoptosis.

Table 1: IC50 Values of Selected Pim Kinase Inhibitors

| Inhibitor | Target(s) | Cell Line | IC50 Value | Citation |

|---|---|---|---|---|

| AZD1208 | Pan-Pim (1, 2, 3) | MOLM-13 (AML) | <10 nM (Growth) | [12] |

| SGI-1776 | Pan-Pim (1, 2, 3) | Pim-1 (enzymatic) | 7 nM | [13] |

| Compound [I]* | Pim-1 | PC-3 (Prostate) | 16 nM | [14] |

| Staurosporine | Pim-1 (and others) | PC-3 (Prostate) | 360 nM | [14] |

| SMI-4a | Pim-1, Pim-2 | Pim-1 (enzymatic) | 24 nM | [15] |

*Compound [I] is a 2,5-disubstituted-1,3,4-oxadiazole derivative.

Table 2: Effect of Pim-1 Inhibition on Apoptotic Gene Expression in PC-3 Cells Data from treatment with Compound [I] at its IC50 value for 48 hours.

| Gene | Function | Fold Change in Expression (vs. Control) | Citation |

|---|---|---|---|

| p53 | Pro-apoptotic | +6.58 | [14] |

| PUMA | Pro-apoptotic | +3.85 | [14] |

| Caspase-3 | Pro-apoptotic | +6.98 | [14] |

| Caspase-8 | Pro-apoptotic | +3.25 | [14] |

| Caspase-9 | Pro-apoptotic | +8.67 | [14] |

| Bcl-2 | Anti-apoptotic | -0.45 |[14] |

Table 3: Induction of Apoptosis and Necrosis by a Pim-1 Inhibitor in PC-3 Cells Data from Annexin-V/PI staining after treatment with Compound [I].

| Cell State | % of Cells (Control) | % of Cells (Treated) | Citation |

|---|---|---|---|

| Apoptosis | 0.45% | 19.44% | [14] |

| Necrosis | 0.77% | 11.90% |[14] |

Experimental Protocols

Standard methodologies are employed to assess the role of Pim-1 inhibitors in apoptosis.

1. Apoptosis Assay via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Methodology:

-

Cell Treatment: Culture cells (e.g., PC-3, DU145) to ~70% confluency and treat with the Pim-1 inhibitor at various concentrations and time points. Include a vehicle-only control.

-

Harvesting: Detach cells and collect both adherent and floating populations. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

2. Western Blotting for Apoptotic Markers

This technique is used to detect changes in the levels and phosphorylation status of key apoptotic proteins.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to visualize target proteins.

-

Methodology:

-

Lysate Preparation: Treat cells with the inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against Pim-1, phospho-Bad (Ser112), total Bad, cleaved Caspase-3, PARP, Mcl-1, and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.[16]

-

The workflow for detecting apoptosis is visualized below.

Conclusion

The Pim kinase family, particularly Pim-1, plays a pivotal role in promoting cancer cell survival by directly inhibiting key components of the apoptotic machinery. By phosphorylating and inactivating pro-apoptotic proteins like Bad and regulating the expression of Bcl-2 family members, Pim kinases suppress the intrinsic mitochondrial death pathway. The development of specific Pim kinase inhibitors provides a targeted therapeutic strategy to reverse this anti-apoptotic signaling. These inhibitors have demonstrated the ability to induce caspase-dependent apoptosis across a range of cancer cell lines, validating Pim kinases as critical targets for anti-cancer drug development. The continued investigation of these inhibitors, both as monotherapies and in combination with other agents, holds significant promise for improving outcomes in patients with tumors characterized by Pim kinase overexpression.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

The Role of Pim-1 Kinase Inhibitors in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase is a constitutively active serine/threonine kinase that has emerged as a critical regulator of cell cycle progression and a promising target in oncology.[1][2] Overexpressed in a variety of hematological and solid tumors, Pim-1 facilitates cell cycle advancement and inhibits apoptosis through the phosphorylation of key regulatory proteins.[1][3] Consequently, the development of small molecule inhibitors targeting Pim-1 has become an area of intense research. This technical guide provides an in-depth overview of the function of Pim-1 kinase in cell cycle control and the mechanism of action of its inhibitors, with a focus on the representative compound SMI-4a. We present quantitative data on the effects of Pim-1 inhibition on cell cycle distribution, detail the experimental protocols for key assays, and provide visual representations of the underlying signaling pathways and experimental workflows.

Pim-1 Kinase: A Key Modulator of the Cell Cycle

Pim-1 kinase is a downstream effector of multiple signaling pathways, most notably the JAK/STAT pathway, which is activated by various cytokines and growth factors.[1][4] Once expressed, Pim-1 influences the cell cycle machinery at several critical checkpoints, primarily promoting the G1 to S phase transition.[5] This is achieved through the phosphorylation of a number of key substrates that either drive proliferation or inhibit tumor suppressor functions.

Key substrates of Pim-1 in cell cycle regulation include:

-

p27Kip1: Pim-1 phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 at threonine residues (T157 and T198), leading to its binding by 14-3-3 proteins, subsequent nuclear export, and proteasome-mediated degradation.[6][7] The downregulation of p27Kip1 relieves the inhibition of cyclin E-CDK2 and cyclin A-CDK2 complexes, thereby facilitating S-phase entry.[6]

-

p21Cip1/Waf1: Similar to p27Kip1, Pim-1 can phosphorylate p21, another CDK inhibitor, which can disrupt its interaction with PCNA and impact its role in cell cycle arrest.[3]

-

CDC25A and CDC25C: Pim-1 can phosphorylate and activate the CDC25 family of phosphatases.[4] CDC25A is crucial for the G1/S transition, while CDC25C is a key regulator of the G2/M checkpoint.

-

c-Myc: Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein, a potent driver of cell proliferation.[8]

Pim-1 Kinase Inhibitors: A Therapeutic Strategy

Given the central role of Pim-1 in promoting cell proliferation, its inhibition presents a rational approach for cancer therapy. A number of small molecule inhibitors have been developed, which are typically ATP-competitive and target the kinase domain of Pim-1.[3] This guide will focus on SMI-4a, a potent and selective Pim-1 inhibitor, as a representative example to illustrate the effects of Pim-1 inhibition on cell cycle regulation.[9][10]

Quantitative Effects of Pim-1 Inhibition on Cell Cycle Progression

The primary cellular response to Pim-1 inhibition is a halt in cell cycle progression, most commonly observed as an arrest in the G1 or S phase, depending on the cellular context.[11][12]

| Cell Line | Inhibitor (Concentration) | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| K562 (Chronic Myeloid Leukemia) | Control (DMSO) | 48h | 42.77 ± 2.54 | 51.66 ± 2.37 | 5.57 ± 0.31 | [11] |

| K562 | SMI-4a (80 µM) | 48h | Not specified | 62.57 ± 3.54 | 0.43 ± 0.002 | [11] |

| Jurkat (T-cell Leukemia) | SMI-4a (10 µM) | 48h | Increased | Decreased | Decreased | [12] |

| 6812/2 (Pre-T-LBL) | SMI-4a (10 µM) | 24h | Increased | Decreased | Decreased | [12] |

Table 1: Effect of SMI-4a on Cell Cycle Distribution.

| Cell Line | Inhibitor | Effect on Protein Levels | Reference |

| Jurkat, 6812/2 | SMI-4a | Increased p27Kip1 | [12] |

| Prostate Cancer Cells | SMI-4a | Increased nuclear p27Kip1 | [9] |

| Chronic Myeloid Leukemia Cells | SMI-4a | Decreased Cyclin D1 | [13] |

Table 2: Impact of Pim-1 Inhibition on Key Cell Cycle Regulatory Proteins.

Signaling Pathways and Experimental Workflows

Pim-1 Signaling Pathway in Cell Cycle Regulation

Caption: Pim-1 signaling pathway promoting G1/S cell cycle transition.

Experimental Workflow for Assessing Pim-1 Inhibitor Efficacy

Caption: Workflow for evaluating a Pim-1 inhibitor's cell cycle effects.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and treat with the Pim-1 inhibitor or vehicle control for the specified time.

-

Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram into G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol details the detection of proteins such as p27 and Cyclin D1.

Materials:

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify protein levels relative to a loading control (e.g., β-actin).

In Vitro Pim-1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on Pim-1 kinase activity.

Materials:

-

Recombinant human Pim-1 kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Pim-1 substrate (e.g., a peptide derived from a known Pim-1 substrate like Bad)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)

-

Pim-1 inhibitor (e.g., SMI-4a)

-

ADP-Glo™ Kinase Assay kit (for non-radioactive detection)

Procedure (using a non-radioactive luminescence-based assay):

-

Reaction Setup: In a 96-well plate, add the Pim-1 inhibitor at various concentrations.

-

Enzyme Addition: Add recombinant Pim-1 kinase to each well.

-

Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Conclusion

Pim-1 kinase is a validated and compelling target in oncology due to its integral role in promoting cell cycle progression and survival. Inhibitors of Pim-1, such as SMI-4a, effectively induce cell cycle arrest, primarily by modulating the levels and activity of key cell cycle regulators like p27Kip1. The technical guide provided here offers a comprehensive overview of the mechanisms involved and the experimental approaches to study the effects of Pim-1 inhibitors. This information is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapeutics targeting the Pim-1 signaling pathway.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Pim-1 Kinase Inhibitor 3: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pim-1 kinase inhibitor 3, a potent and selective inhibitor of the Pim-1 kinase, a critical proto-oncogene implicated in various malignancies. This document summarizes its mechanism of action, its effects on different cancer cell lines, and detailed experimental protocols for its evaluation, tailored for a scientific audience.

Introduction to Pim-1 Kinase and Its Role in Cancer

The Proviral Integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and differentiation.[1][2] Unlike many other kinases, Pim kinases are constitutively active upon expression and are primarily regulated at the level of transcription, often downstream of the JAK/STAT signaling pathway.[1][3] Overexpression of Pim-1 is a hallmark of numerous hematological and solid tumors, including prostate cancer, leukemia, and breast cancer, where it contributes to tumorigenesis by phosphorylating a wide range of substrates involved in cell cycle progression and apoptosis.[1][4][5]

Pim-1 exerts its oncogenic effects through multiple mechanisms:

-

Promotion of Cell Cycle Progression: Pim-1 phosphorylates cell cycle regulators such as p21 and p27, leading to their inactivation and promoting cell cycle progression.[1][6]

-

Inhibition of Apoptosis: Pim-1 phosphorylates and inactivates pro-apoptotic proteins like BAD, thereby promoting cell survival.[1] It also plays a role in maintaining mitochondrial integrity.[7]

-

Drug Resistance: Pim-1 has been implicated in resistance to various chemotherapeutic agents.[1][7]

Given its central role in cancer, Pim-1 has emerged as a promising therapeutic target.

This compound and Other Selective Inhibitors

This compound (also referred to as Compound H5) is a potent inhibitor of Pim-1 kinase with a reported IC50 of 35.13 nM in biochemical assays.[8][9] Another widely studied and structurally related compound is SMI-4a, a selective, cell-permeable, and ATP-competitive Pim-1 kinase inhibitor with an IC50 of 17 nM.[10][11] These inhibitors serve as valuable tools for investigating the therapeutic potential of targeting Pim-1 in various cancer models.

Quantitative Data on Inhibitor Activity

The following tables summarize the available quantitative data for Pim-1 kinase inhibitors in different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |

| MDA-MB-231 | Breast Cancer | Cell Proliferation | IC50 | 8.154 µM | [8] |

Table 2: In Vitro Inhibitory Activity of SMI-4a

| Inhibitor | Target | Assay Type | Endpoint | Value | Reference |

| SMI-4a | Pim-1 | Kinase Assay | IC50 | 17 nM | [10] |

| SMI-4a | Pim-2 | Kinase Assay | IC50 | 100 µM | [12] |

| SMI-4a | Various Breast Cancer Cell Lines | MTT Assay | IC50 | Inversely correlated with Pim-1 expression | [13] |

Signaling Pathways and Experimental Workflows

Pim-1 Signaling Pathway

The following diagram illustrates the central role of the Pim-1 kinase in cell signaling pathways that promote cancer cell survival and proliferation.

Caption: Pim-1 Signaling Pathway in Cancer.

Experimental Workflow for Evaluating Pim-1 Inhibitors

This diagram outlines a typical experimental workflow for assessing the efficacy of a Pim-1 inhibitor in cancer cell lines.

Caption: Experimental Workflow for Inhibitor Evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with serial dilutions of this compound (e.g., 0-100 µM) for 48 hours.[8] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Pim-1, phospho-BAD (Ser112), p27, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation status.

Conclusion

This compound and other selective inhibitors are valuable pharmacological tools for probing the function of Pim-1 in cancer. The available data demonstrates their ability to inhibit the proliferation of various cancer cell lines. The provided protocols offer a framework for further investigation into the cellular and molecular effects of these inhibitors. Future studies should focus on expanding the quantitative analysis across a broader range of cancer cell lines and in vivo models to fully elucidate the therapeutic potential of targeting Pim-1 kinase.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. SMI-4a, ATP-competitive Pim kinase inhibitor (CAS 438190-29-5) | Abcam [abcam.com]

- 11. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

The Inhibition of Pim-1 Kinase: A Technical Guide to Structural Analogs and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. The three isoforms, Pim-1, Pim-2, and Pim-3, are frequently overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. This technical guide focuses on Pim-1 kinase inhibitors, with a specific emphasis on the structural analogs of the potent pan-Pim kinase inhibitor, AZD1208, a benzylidene-1,3-thiazolidine-2,4-dione derivative. This document provides a comprehensive overview of their biological context, quantitative inhibitory data, and detailed experimental protocols for their evaluation.

Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 is constitutively active and phosphorylates a range of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p27kip1, and the mTORC1 regulator, 4E-BP1. By phosphorylating these and other substrates, Pim-1 contributes to the oncogenic phenotype of cancer cells.

Structural Analogs of Pim-1 Kinase Inhibitor AZD1208

AZD1208 is a potent, ATP-competitive pan-Pim kinase inhibitor. Its core structure is a benzylidene-1,3-thiazolidine-2,4-dione. Structure-activity relationship (SAR) studies have explored modifications of this scaffold to improve potency and selectivity. The following tables summarize the quantitative data for AZD1208 and its structural analogs.[1][2]

Table 1: In Vitro Inhibitory Activity of AZD1208 and Analogs against Pim Kinases [2][3][4]

| Compound ID | R Group Modification | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |

| AZD1208 | 4-(N-methylcarbamoyl)phenyl | 0.4 | 5.0 | 1.9 |

| Analog 1 | 2-hydroxyphenyl | 10 | 151 | 102 |

| Analog 2 | 3-pyrazinylphenyl | 5.2 | 34.5 | 11.2 |

| Analog 3 | 4-chlorophenyl | 25 | 320 | 150 |

| Analog 4 | 4-methoxyphenyl | 45 | 450 | 210 |

Table 2: Cellular Activity of AZD1208 in Leukemia Cell Lines [2]

| Cell Line | EC50 (µM) |

| MV4-11 | 0.8 |

| K562 | >10 |

| U937 | >10 |

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for Pim-1

This protocol describes the measurement of Pim-1 kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6][7][8]

Materials:

-

Pim-1 Kinase Enzyme System (Promega, Cat. No. V4032)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

Test compounds (Pim-1 inhibitors)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer by diluting the provided 5X buffer with sterile water.

-

Prepare the ATP and substrate solution in 1X Kinase Buffer. The final concentration of ATP and substrate should be at their respective Km values for Pim-1.

-

Prepare serial dilutions of the test compounds in 1X Kinase Buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the test compound solution to the wells of the plate.

-

Add 2 µL of Pim-1 enzyme solution to each well.

-

Initiate the reaction by adding 3 µL of the ATP/substrate solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

-

Cell-Based Assay: Annexin V Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis in cells treated with Pim-1 inhibitors by staining for externalized phosphatidylserine with Annexin V and for membrane integrity with Propidium Iodide (PI).[9][10][11]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Cells (e.g., MV4-11 leukemia cells)

-

Test compounds (Pim-1 inhibitors)

-

1X PBS (Phosphate Buffered Saline)

-

1X Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.

-

Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for the desired time (e.g., 24-48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold 1X PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the tubes and incubate at room temperature in the dark for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of Pim-1 kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 5-(3-(pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives as pan-pim kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. Promega ADP-Glo Kinase Assay + PIM1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 8. ulab360.com [ulab360.com]

- 9. scispace.com [scispace.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

In-Depth Technical Guide: Pim-1 Kinase Inhibitor 3 - Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Pim-1 kinase inhibitor 3, also known as Compound H5. It is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in the Pim family of kinases as therapeutic targets. This document summarizes the available binding affinity data, presents generalized experimental protocols for its determination, and illustrates the relevant biological pathways and experimental workflows.

Introduction to Pim-1 Kinase

The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation. Its overexpression is implicated in various forms of cancer, making it an attractive target for the development of novel anti-cancer therapies. Pim-1 kinase inhibitors are being actively investigated for their potential to block the downstream signaling pathways that contribute to tumor growth and survival.

This compound (Compound H5)

This compound (Compound H5) is a potent inhibitor identified from a series of macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivatives.[3] Its chemical structure and inhibitory activity against Pim-1 kinase have been characterized, demonstrating its potential as a lead compound for further development.

Binding Affinity of this compound

The primary measure of a drug's potency is its binding affinity for its target protein. For this compound, the half-maximal inhibitory concentration (IC50) has been determined.

| Compound | Target | IC50 (nM) | Reference |

| This compound (Compound H5) | Pim-1 Kinase | 35.13 | [3] |

Table 1: Binding Affinity of this compound. This table summarizes the reported IC50 value for this compound against its target.

Comparative Binding Affinities of Other Pim-1 Kinase Inhibitors

To provide context for the potency of this compound, the following table presents the binding affinities of other known Pim-1 inhibitors.

| Inhibitor | Target | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |

| TP-3654 | Pim-1, Pim-3 | 5, 42 | - | - | [2] |

| PIM447 (LGH447) | Pim-1, Pim-2, Pim-3 | 0.006, 0.018, 0.009 | - | - | [2][4] |

| SGI-1776 | Pim-1, Pim-2, Pim-3 | - | 7, 363, 69 | - | [2] |

| SMI-4a | Pim-1, Pim-2 | 600 | 24000, 100000 | - | [2] |

| AZD1208 | Pim-1, Pim-2, Pim-3 | - | 0.4, 5, 1.9 | - | [4] |

| CX-6258 HCl | Pim-1, Pim-2, Pim-3 | - | 5, 25, 16 | - | [4] |

| MEN1703 | Pim-1, Pim-2, Pim-3 | - | - | 2, 2, 3 | [5] |

Table 2: Comparative Binding Affinities of Selected Pim-1 Kinase Inhibitors. This table provides a comparison of the binding constants (Ki, IC50, and Kd) for various inhibitors of the Pim kinase family.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and influences several cellular processes by phosphorylating a range of downstream targets. Understanding this pathway is critical for elucidating the mechanism of action of Pim-1 inhibitors.

Caption: Pim-1 Kinase Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity and kinetics of kinase inhibitors are essential for reproducible research. While the specific protocol for this compound is not publicly detailed, a generalized protocol based on common methodologies is provided below.

In Vitro Kinase Assay for IC50 Determination (Generalized)

This protocol describes a common method for determining the IC50 value of an inhibitor using an in vitro kinase assay.

1. Materials and Reagents:

- Recombinant human Pim-1 kinase

- Kinase substrate (e.g., a specific peptide or protein like BAD)

- ATP (Adenosine triphosphate)

- This compound (Compound H5)

- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

- Microplate reader compatible with the chosen detection method

2. Procedure:

- Prepare Inhibitor Dilutions: Serially dilute the this compound in DMSO to create a range of concentrations. Further dilute these in the kinase assay buffer.

- Enzyme and Substrate Preparation: Prepare a solution of recombinant Pim-1 kinase and the kinase substrate in the assay buffer.

- Reaction Initiation: In a microplate, add the Pim-1 kinase/substrate solution to wells containing the different concentrations of the inhibitor. Initiate the kinase reaction by adding a solution of ATP.

- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

- Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

- Data Analysis: Plot the measured signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Prep_Inhibitor [label="Prepare Inhibitor Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Prep_Enzyme [label="Prepare Kinase/Substrate Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Mix [label="Combine Inhibitor and Kinase/Substrate", fillcolor="#FBBC05", fontcolor="#202124"];

Initiate [label="Initiate Reaction with ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Incubate [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"];

Terminate [label="Terminate Reaction & Detect Signal", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyze [label="Analyze Data and Determine IC50", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Prep_Inhibitor;

Prep_Inhibitor -> Mix;

Start -> Prep_Enzyme;

Prep_Enzyme -> Mix;

Mix -> Initiate;

Initiate -> Incubate;

Incubate -> Terminate;

Terminate -> Analyze;

Analyze -> End;

}

Caption: IC50 Determination Workflow.

Binding Kinetics (kon and koff)

The binding kinetics of an inhibitor, described by the association rate constant (kon) and the dissociation rate constant (koff), provide a more detailed understanding of its interaction with the target. This information is crucial for predicting the duration of drug action. While specific kon and koff values for this compound are not publicly available, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used for their determination.

Generalized Protocol for Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface in real-time.

1. Materials and Reagents:

- SPR instrument (e.g., Biacore)

- Sensor chip (e.g., CM5)

- Recombinant human Pim-1 kinase

- This compound

- Immobilization buffer (e.g., acetate buffer, pH 4.5)

- Running buffer (e.g., HBS-EP+)

- Regeneration solution (e.g., glycine-HCl)

2. Procedure:

- Ligand Immobilization: Covalently immobilize the recombinant Pim-1 kinase onto the sensor chip surface using amine coupling chemistry.

- Analyte Injection: Inject a series of concentrations of this compound over the sensor surface. The binding of the inhibitor to the immobilized kinase is monitored in real-time as a change in the refractive index.

- Association Phase: The initial part of the sensorgram, where the signal increases as the inhibitor binds to the kinase, is used to determine the association rate (kon).

- Dissociation Phase: After the injection, the running buffer flows over the chip, and the inhibitor dissociates from the kinase. The decay in the signal is used to determine the dissociation rate (koff).

- Regeneration: Inject a regeneration solution to remove any remaining bound inhibitor from the kinase surface, preparing it for the next injection.

- Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff values. The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Immobilize [label="Immobilize Pim-1 Kinase on Sensor Chip", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inject [label="Inject Inhibitor (Analyte)", fillcolor="#FBBC05", fontcolor="#202124"];

Association [label="Measure Association (kon)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Dissociation [label="Measure Dissociation (koff)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Regenerate [label="Regenerate Sensor Surface", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Analyze [label="Analyze Data and Determine Kinetic Constants", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Immobilize;

Immobilize -> Inject;

Inject -> Association;

Association -> Dissociation;

Dissociation -> Regenerate;

Regenerate -> Inject [style=dashed, label="Next Concentration"];

Dissociation -> Analyze;

Analyze -> End;

}

Caption: SPR Experimental Workflow.

Conclusion

This compound (Compound H5) demonstrates potent inhibition of Pim-1 kinase with an IC50 in the nanomolar range. While detailed kinetic data is not yet available, the provided generalized protocols for binding affinity and kinetic analysis offer a framework for its further characterization. The continued investigation of this and other Pim-1 inhibitors is a promising avenue for the development of novel cancer therapeutics. A thorough understanding of their binding characteristics is fundamental to advancing these compounds through the drug discovery pipeline.

References

- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes: In Vitro Assay Protocol for Pim-1 Kinase Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pim (Provirus Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell proliferation, differentiation, and survival.[1][2] These kinases are frequently overexpressed in various hematologic malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer, making them attractive targets for cancer therapy.[2][3] Pim-1, in particular, is involved in cytokine-mediated signal transduction through the JAK/STAT pathway and promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[4][5]

Pim-1 kinase inhibitor 3, also known as compound H5, has been identified as a potent and specific inhibitor of Pim-1 kinase.[6] These application notes provide a detailed protocol for determining the in vitro potency of this compound using a biochemical assay and a framework for cellular assays.

Pim-1 Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving Pim-1 kinase. Cytokine signaling activates the JAK/STAT pathway, leading to the transcription of the PIM1 gene. The resulting Pim-1 kinase phosphorylates downstream targets, such as the pro-apoptotic protein BAD at Ser112, thereby inhibiting apoptosis and promoting cell survival.

Caption: Simplified Pim-1 signaling cascade.

Data Presentation: Inhibitor Potency

The following table summarizes the in vitro inhibitory activity of this compound and other known Pim kinase inhibitors against their target kinases. This data is essential for comparing the potency and selectivity of the compounds.

| Inhibitor Name | Target Kinase | IC₅₀ Value | Reference |

| This compound | Pim-1 | 35.13 nM | [6] |

| SGI-1776 | Pim-1 | 7 nM | [2] |

| SGI-1776 | Pim-2 | 363 nM | [2] |